molecular formula C7H13NO2S B2457903 6-Prop-2-enylthiazinane 1,1-dioxide CAS No. 2253638-57-0

6-Prop-2-enylthiazinane 1,1-dioxide

Cat. No.: B2457903
CAS No.: 2253638-57-0
M. Wt: 175.25
InChI Key: IGZHJYHXYDKAHQ-UHFFFAOYSA-N
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Description

6-Prop-2-enylthiazinane 1,1-dioxide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure It is a derivative of thiazinane, a six-membered ring compound, and is characterized by the presence of an allyl group (prop-2-enyl) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Prop-2-enylthiazinane 1,1-dioxide typically involves the reaction of allylamine with sulfur dioxide in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the thiazinane ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Prop-2-enylthiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

6-Prop-2-enylthiazinane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Prop-2-enylthiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Thiazinane: The parent compound without the allyl group.

    Thiazine: A related compound with a different ring structure.

    Benzothiazine: A fused ring system containing both benzene and thiazine rings.

Uniqueness

6-Prop-2-enylthiazinane 1,1-dioxide is unique due to the presence of the allyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other thiazinane and thiazine derivatives, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-prop-2-enylthiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-4-7-5-3-6-8-11(7,9)10/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZHJYHXYDKAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCNS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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